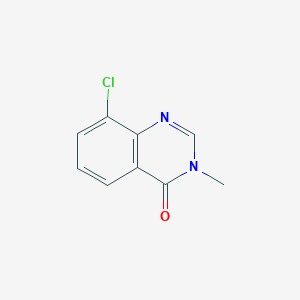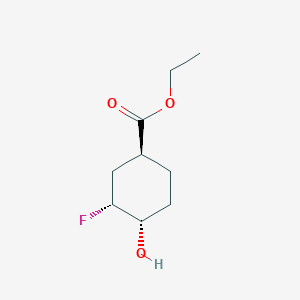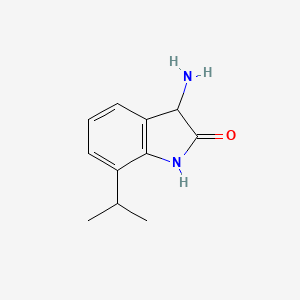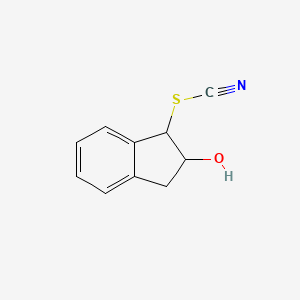![molecular formula C13H16O B11904635 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL is a spiro compound characterized by a unique structure where a cyclobutane ring is fused to a naphthalene moiety
Méthodes De Préparation
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spiro compound. This can be achieved through a or other cyclization methods.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and form the dihydro derivative.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the desired position.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the cyclobutane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL include:
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one: Differing by the presence of a ketone group instead of a hydroxyl group.
Spiro[cyclobutane-1,1’-naphthalen]-2-one: Lacking the dihydro modification.
Spiro[cyclobutane-1,1’-naphthalen]-2-amine: Featuring an amine group instead of a hydroxyl group.
The uniqueness of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL lies in its specific hydroxyl group placement, which influences its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-ol |
InChI |
InChI=1S/C13H16O/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12,14H,3,5,7-9H2 |
Clé InChI |
LQOYRYJIDSQARV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C1)CCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)

![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)


![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)


